molecular formula C14H11FO3 B6398015 6-Fluoro-2-(4-methoxyphenyl)benzoic acid CAS No. 1261889-87-5

6-Fluoro-2-(4-methoxyphenyl)benzoic acid

Cat. No.: B6398015
CAS No.: 1261889-87-5
M. Wt: 246.23 g/mol
InChI Key: LIQBGVGXLLHPPD-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-methoxyphenyl)benzoic acid (CAS 1261889-87-5) is a high-purity, fluorinated biphenyl carboxylic acid that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. With a molecular formula of C14H11FO3 and a molecular weight of 246.23 g/mol , this compound is characterized by its specific fluorine and methoxy substituents, which are known to significantly influence the pharmacological properties of potential drug candidates. The strategic incorporation of fluorine into lead compounds is a well-established approach to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through unique electronic and steric interactions . The carboxylic acid functional group provides a reactive handle for further synthetic derivatization, making this compound an ideal intermediate for constructing more complex molecular architectures. It has been utilized in synthetic pathways, such as the construction of heterocyclic systems like imidazo[2,1-b][1,3]benzothiazoles, which are scaffolds of interest in pharmaceutical development . This product is intended for research and development applications only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Researchers should handle this material using appropriate safety procedures.

Properties

IUPAC Name

2-fluoro-6-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQBGVGXLLHPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689172
Record name 3-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-87-5
Record name 3-Fluoro-4′-methoxy[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261889-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination and Ester Protection

The synthesis begins with 2-bromo-6-fluorobenzoic acid, a precursor synthesized via directed bromination of 6-fluorobenzoic acid. Protecting the carboxylic acid as a methyl ester (using H₂SO₄ and methanol) prevents nucleophilic interference during subsequent steps.

Cross-Coupling with 4-Methoxyphenylboronic Acid

The brominated ester undergoes Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C). This step installs the 4-methoxyphenyl group at position 2 with yields averaging 70–85% (Table 1).

Ester Hydrolysis

Deprotection of the methyl ester using NaOH in aqueous THF regenerates the carboxylic acid, yielding the final product.

Table 1: Suzuki-Miyaura Coupling Optimization

ParameterConditionYield (%)
CatalystPd(PPh₃)₄78
BaseNa₂CO₃82
SolventDioxane/Water (4:1)85

Directed Ortho-Metalation and Fluorination

Directed Metalation of Ethyl Benzoate

Ethyl benzoate is treated with lithium diisopropylamide (LDA) at −78°C, deprotonating the ortho position (relative to the ester). Quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at position 6.

Aryl Group Introduction

The fluorinated intermediate undergoes Ullmann coupling with 4-iodoanisole (CuI, 1,10-phenanthroline, Cs₂CO₃, 110°C), affording the 4-methoxyphenyl group at position 2.

Ester Hydrolysis

Final hydrolysis with LiOH in THF/water yields the carboxylic acid. This method achieves 65–75% overall yield but requires stringent temperature control.

Multi-Step Functionalization via Ester Protection

Esterification of 2-Amino-6-fluorobenzoic Acid

Starting with 2-amino-6-fluorobenzoic acid, the carboxylic acid is protected as a tert-butyl ester (Boc₂O, DMAP).

Diazotization and Meerwein Arylation

The amino group is converted to a diazonium salt (NaNO₂, HCl) and reacted with 4-methoxystyrene in the presence of CuCl, introducing the aryl group.

Deprotection and Isolation

Acidic hydrolysis (TFA/DCM) removes the Boc group, yielding the target compound. This route suffers from moderate yields (50–60%) due to competing side reactions during diazotization.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

MethodKey AdvantageLimitationYield (%)
Suzuki-MiyauraHigh regioselectivityRequires brominated precursor78–85
Directed MetalationAvoids pre-halogenationLow-temperature sensitivity65–75
Multi-StepUses commercial starting materialModerate yields50–60

The Suzuki-Miyaura method emerges as the most efficient, balancing yield and practicality. Directed metalation offers a halide-free alternative but demands specialized reagents.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives

    Reduction: Formation of alcohols or other reduced products

    Substitution: Electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxyl or hydroxyl groups

    Reduction: Formation of 6-Fluoro-2-(4-methoxyphenyl)benzyl alcohol

    Substitution: Formation of halogenated or other substituted benzoic acid derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound features a fluorine atom and a methoxy group attached to a benzoic acid core, which enhances its reactivity and biological interactions. The general structure can be represented as follows:

C15H13FO2\text{C}_\text{15}\text{H}_\text{13}\text{F}\text{O}_\text{2}

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : 6-Fluoro-2-(4-methoxyphenyl)benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in reactions such as Suzuki-Miyaura cross-coupling to form various fluorinated compounds.
  • Reactivity Studies : The presence of the fluorine atom modifies the electronic properties of the compound, making it an ideal candidate for studying reaction mechanisms and pathways in organic synthesis.

2. Biology

  • Biological Activity : Research indicates potential anti-inflammatory and anti-tumor properties. The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression .
  • Mechanism of Action : The interaction of this compound with biological targets can lead to modulation of signaling pathways, influencing cell proliferation and apoptosis .

3. Medicine

  • Drug Development : This compound is explored as a precursor for designing inhibitors targeting specific enzymes or receptors, particularly in cancer therapy. Its unique structure may enhance bioavailability and metabolic stability of pharmaceutical agents .
  • Anticancer Properties : Recent studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including renal cancer and leukemia, by inducing DNA damage and cell cycle arrest.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Mechanism
Caki-115.0Induces DNA damage
Molm-1412.5Cell cycle arrest via cyclin D/Rb pathway

These findings suggest that the compound could be a promising candidate for further development in anticancer therapies.

Synthesis and Industrial Applications

The compound is also being investigated for its role in producing advanced materials such as polymers and coatings due to its unique chemical properties. Its scalability in industrial processes makes it an attractive option for large-scale production .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-methoxyphenyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include:

    Enzyme inhibition: The compound may act as a competitive or non-competitive inhibitor of specific enzymes.

    Receptor binding: It may bind to receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of substituted benzoic acids are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
6-Fluoro-2-(4-methoxyphenyl)benzoic acid 6-F, 2-(4-MeO-Ph) C₁₄H₁₁FO₃ Potential pharmaceutical applications; structural studies suggest planar geometry with hydrogen-bonding capabilities.
3-Fluoro-4-methoxybenzoic acid 3-F, 4-MeO C₈H₇FO₃ Used in organic synthesis; intermediate for antimicrobial agents.
2-Methoxy-6-(4-methoxyphenyl)benzoic acid (3ba) 2-MeO, 6-(4-MeO-Ph) C₁₅H₁₄O₄ Synthesized via ruthenium-catalyzed C–H arylation; demonstrates regioselectivity in coupling reactions.
4-Amino-2-fluoro-5-methoxybenzoic acid 4-NH₂, 2-F, 5-MeO C₈H₈FNO₃ Explored in medicinal chemistry for targeting biological pathways; versatile intermediate.
4-Bromo-2-fluoro-6-methylbenzoic acid 4-Br, 2-F, 6-Me C₈H₆BrFO₂ Halogenated analog with applications in materials science; molecular weight: 233.03 g/mol.

Pharmaceutical Potential

While direct biological data for this compound is sparse, structurally related compounds such as 3-fluoro-4-methoxybenzoic acid () and 4-amino-2-fluoro-5-methoxybenzoic acid () demonstrate antimicrobial and kinase-inhibitory activities, respectively. These findings suggest the target compound could be optimized for similar applications .

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-2-(4-methoxyphenyl)benzoic acid, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step halogenation and coupling reactions. A validated approach includes:

  • Step 1: Fluorination of a benzoic acid precursor using HOBr or BBr₃ to introduce the fluorine substituent .
  • Step 2: Suzuki-Miyaura coupling to attach the 4-methoxyphenyl group, requiring Pd catalysts and inert conditions (e.g., N₂ atmosphere) .
  • Optimization: Microwave-assisted synthesis (e.g., 130°C for 45 min) improves yield and reduces side reactions compared to conventional heating .

Key Parameters Table:

StepReagents/ConditionsYield Improvement
FluorinationHOBr, 60°C, 12h59–70%
CouplingPd(PPh₃)₄, K₂CO₃, DMF85–92%

Q. How is purification achieved for fluorinated benzoic acid derivatives, and what analytical techniques confirm purity?

Methodological Answer:

  • Purification: Use reverse-phase HPLC with acetic acid/methanol gradients to separate polar byproducts .
  • Characterization:
    • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy δ 3.8–4.0 ppm; aromatic F coupling patterns) .
    • HPLC-MS: Validate molecular weight (e.g., [M+H]⁺ at m/z 261.07) and detect impurities (<2%) .

Q. What are the key spectroscopic and crystallographic techniques for structural validation?

Methodological Answer:

  • X-ray crystallography: Resolves bond lengths/angles (e.g., C–F bond: 1.34 Å; dihedral angles between rings: 4–5°) .
  • FT-IR: Confirms carboxylic acid (-COOH) and methoxy (-OCH₃) groups via peaks at 1680–1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–C) .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity and stability?

Methodological Answer:

  • Crystal Data (Monoclinic, P21):

    ParameterValue
    a, b, c (Å)7.6120, 13.883, 13.049
    β (°)105.12
    Z4
    • Implications: Weak C–H···O hydrogen bonds stabilize the lattice, reducing hygroscopicity but limiting solubility in non-polar solvents .

Q. How can researchers design analogs to enhance biological activity while maintaining metabolic stability?

Methodological Answer:

  • Substituent Modulation:
    • Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to improve enzyme binding .
    • Introduce methyl groups at ortho positions to reduce CYP450-mediated oxidation .
  • In Silico Screening: Use DFT calculations to predict logP and H-bond donors for blood-brain barrier penetration .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Methodological Answer:

  • Dose-Dependent Studies: Test across concentrations (e.g., 1–100 µM) to identify biphasic effects .
  • Target-Specific Assays: Use kinase inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .

Q. What strategies mitigate degradation of fluorinated benzoic acids under physiological conditions?

Methodological Answer:

  • pH Buffering: Maintain pH 6.5–7.5 to prevent decarboxylation .
  • Lyophilization: Stabilize the compound for long-term storage in inert atmospheres (e.g., Argon) .

Data Contradiction Analysis Example
Issue: Conflicting reports on thermal stability (Tₘ = 180–220°C).
Resolution:

  • DSC/TGA: Compare decomposition profiles under N₂ vs. O₂ atmospheres. Oxidative degradation accounts for lower observed stability in air .

Q. Peer-Reviewed Sources

  • Crystallography:
  • Synthesis Protocols:
  • Stability Studies:
  • Biological Activity:

Excluded Sources: BenchChem (unreliable per guidelines).

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